Lipophilicity (XLogP3) Comparison: Fluoro vs. Chloro and Bromo Analogs
The 3-fluoro derivative exhibits an XLogP3-AA of 4.5, compared to 5.0 for both the 3-chloro (CID 45498758) and 3-bromo (CID 45498759) analogs [1]. The ΔlogP of –0.5 log units represents a meaningful reduction in lipophilicity, which is typically associated with improved aqueous solubility and lower non-specific protein binding in drug discovery campaigns [2]. This places the fluoro compound closer to the optimal logP range (1–4) for oral bioavailability than its heavier halogen counterparts.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 4.5 |
| Comparator Or Baseline | 3-Cl analog: XLogP3 = 5.0; 3-Br analog: XLogP3 = 5.0 |
| Quantified Difference | ΔXLogP3 = –0.5 (F vs. Cl/Br) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Lower logP favors better solubility and reduced hERG and promiscuity risks, making the fluoro derivative a more tractable starting point for lead optimization.
- [1] PubChem CID 45498567 (F, XLogP3=4.5), CID 45498758 (Cl, XLogP3=5.0), CID 45498759 (Br, XLogP3=5.0). National Center for Biotechnology Information, computed by XLogP3 3.0. View Source
- [2] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235–248. View Source
